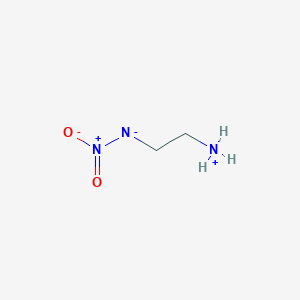

1-Amino-2-nitraminoethane

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H7N3O2 |

|---|---|

Molecular Weight |

105.1 g/mol |

IUPAC Name |

2-azaniumylethyl(nitro)azanide |

InChI |

InChI=1S/C2H6N3O2/c3-1-2-4-5(6)7/h1-3H2/q-1/p+1 |

InChI Key |

LBAWMIPLPZXPNY-UHFFFAOYSA-O |

Canonical SMILES |

C(C[N-][N+](=O)[O-])[NH3+] |

Synonyms |

1-amino-2-nitraminoethane |

Origin of Product |

United States |

Contextualization of Nitramine and Amino Substituted Ethane Frameworks

The structural foundation of 1-Amino-2-nitraminoethane lies in the combination of a nitramine group (-NHNO₂) and an amino group (-NH₂) attached to an ethane (B1197151) backbone. Nitramines are a class of organic compounds characterized by the N-NO₂ functional group and are well-known for their energetic properties. rsc.org The presence of the nitro group, a powerful oxidizer, in close proximity to a fuel-like amine group within the same molecule is a common motif in the design of high-energy density materials. researchgate.net

The ethane framework provides a simple, flexible carbon chain linking the two nitrogen-containing functional groups. Amino-substituted ethanes are fundamental building blocks in organic chemistry, and their derivatives are widespread in various chemical and biological contexts. The specific arrangement in this compound, with the amino and nitramino groups on adjacent carbons, creates a unique electronic and steric environment that influences its chemical behavior and physical properties.

Significance of 1 Amino 2 Nitraminoethane in Specialized Chemical Domains

The primary significance of 1-Amino-2-nitraminoethane is in the field of energetic materials. nih.govwiley-vch.de The combination of the fuel (amino group) and oxidizer (nitramine group) within a single molecule is a key characteristic of many explosives and propellants. The performance of such materials is often linked to properties like density, detonation velocity, and detonation pressure, which are subjects of ongoing research for compounds like this compound. researchgate.net

Beyond its energetic potential, the structure of this compound makes it a subject of interest in crystallographic and theoretical studies. The molecule exhibits a zwitterionic structure, where the amino group is protonated and the nitramine group is deprotonated. nih.govresearchgate.net This internal salt formation, along with extensive intermolecular hydrogen bonding, results in a three-dimensional crystal network. nih.govresearchgate.net Understanding these intermolecular interactions is crucial for predicting the stability and properties of the crystalline solid. researchgate.net

Research Imperatives and Foundational Studies on 1 Amino 2 Nitraminoethane

Historical Evolution of Synthetic Approaches to Amino-Nitramine Systems

The synthesis of primary aliphatic nitramines has historically been a significant challenge in organic and energetic materials chemistry. Unlike the nitration of alcohols or secondary amines, the direct nitration of primary aliphatic amines is often problematic. cranfield.ac.ukcore.ac.ukresearchgate.net The primary difficulty arises from the basicity of the amino group, which readily protonates in the acidic media typically used for nitration, forming an unreactive ammonium (B1175870) salt. Furthermore, primary aliphatic nitramines often exhibit instability under these strong acidic conditions. cranfield.ac.ukcore.ac.ukresearchgate.net

Historically, the most common route to primary nitramines involved the synthesis of a nitramide (B1216842) analogue first. This multi-step approach required the initial activation of the amine, often by converting it into an amide or carbamate. This derivative could then be nitrated, followed by a hydrolysis step to yield the desired primary nitramine. researchgate.net For instance, early work on derivatives of ethylenediamine (B42938), the precursor to this compound, focused on protecting the amine functionality to facilitate nitration. acs.org

The preparation of ethylenedinitramine (EDNA), a related compound, illustrates these historical strategies. Methods involved the nitration of ethylenebisacetamide or ethylenebisurethane. A significant advancement was the discovery that a mixture of acetic anhydride (B1165640) and 98% nitric acid could successfully nitrate (B79036) compounds that were inert to nitric acid alone or mixed with sulfuric acid. acs.org For example, cyclic ethyleneoxamide, which is unaffected by absolute nitric acid at 0°C, could be converted to its dinitro derivative in good yield using the acetic anhydride-nitric acid system, which then could be hydrolyzed to EDNA. acs.org These early methods, while foundational, were often lengthy, inefficient, and involved hazardous reagents. cranfield.ac.ukcore.ac.uk

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has developed more direct and efficient methods for the preparation of amino-nitramine compounds, addressing the challenges faced by historical approaches. These strategies focus on direct functionalization, building the molecule from precursors, and employing novel catalysts.

Direct Functionalization and Nitration Protocols

Achieving the direct nitration of a primary amine without prior protection remains a significant hurdle. cranfield.ac.ukcore.ac.uk The direct exposure of a molecule like ethylenediamine to standard nitrating agents (e.g., mixed acid) would primarily lead to the formation of the unreactive dinitrate salt. google.com Therefore, contemporary "direct" methods often rely on activation of the amine or the use of specialized nitrating agents under non-acidic conditions.

One major strategy is the use of activating groups that are later removed. This involves a two-step sequence where the primary amine is first converted to a derivative that can be nitrated, followed by removal of the activating group. researchgate.net Examples of such activation include:

N-Silylation: Secondary amines can be converted to their silylamine derivatives, which then undergo nitrodesilylation to form the nitramine. cranfield.ac.uk

N-Chlorination: Primary amines can be activated by conversion to a chloramine (B81541) functionality. For example, diethylene triamine was converted to its trichloramine derivative with sodium hypochlorite, which was then nitrated using nitric acid in acetic anhydride, followed by a dechlorination step. cranfield.ac.uk

Another approach involves aprotic nitration using reagents like dinitrogen pentoxide (N₂O₅). This method avoids the strong acidic conditions that protonate the amine. cranfield.ac.ukresearchgate.net

The table below summarizes various nitrating agents and their applications in forming nitramines.

| Nitrating Agent/System | Substrate Type | Conditions | Outcome | Reference(s) |

| HNO₃ / Acetic Anhydride | Cyclic ethyleneoxamide | 0-5°C | Dinitro derivative formed, hydrolyzes to EDNA | acs.org |

| Dinitrogen Pentoxide (N₂O₅) | N,N′-dialkyloxalamides | Freon media, then ammonolysis | One-pot synthesis of primary N-nitramines | researchgate.net |

| N-nitro Pyridazinone | Secondary amines | Not specified | N-nitration of secondary amines | cranfield.ac.ukcore.ac.uk |

| Nitric Acid (70%) / H₂SO₄ | 4-amino-3,5-dinitropyrazole | 0°C to room temperature | 4-nitroamino-3,5-dinitropyrazole | |

| KNO₃ / H₂SO₄ | Amino-substituted pyrazoles/triazoles | Not specified | Nitramino-substituted products | cranfield.ac.uk |

Convergent Synthesis from Precursor Molecules

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined, offers an efficient route to complex molecules like this compound. This approach avoids the difficulties of selectively functionalizing a single precursor like ethylenediamine.

A practical convergent strategy involves starting with precursors that already contain the necessary functionalities or can be easily converted to them. For this compound, a plausible convergent route would involve coupling a synthon containing the amino group with another containing the nitramine precursor.

A one-pot synthesis of primary aliphatic N-nitramines exemplifies a convergent and efficient approach. This method involves the nitration of N,N′-dialkyloxalamides or N-alkylcarbamates with dinitrogen pentoxide, followed by ammonolysis of the intermediate N-nitroamide in the same solvent. researchgate.net This integrated process is safer as it avoids the isolation of potentially explosive intermediates. researchgate.net

The key steps in such a synthesis are:

Preparation of Precursors: Synthesizing two or more stable intermediate compounds.

Coupling Reaction: Joining the precursors to form the carbon backbone of the target molecule.

Final Functionalization/Deprotection: Converting the precursor functionalities into the final amine and nitramine groups.

Novel Catalyst Systems in Amination and Nitration Reactions

The development of novel catalysts has been instrumental in advancing the synthesis of amino-nitramine compounds. Catalysts can offer milder reaction conditions, improved yields, and better selectivity.

In nitration reactions, while traditional methods rely on stoichiometric reagents like mixed acids, catalytic approaches are emerging. Theoretical studies have explored the use of metal catalysts like ferric chloride and ferrous oxide to promote reactions including amination and nitration in the synthesis of energetic compounds like NTO (5-nitro-1,2,4-triazol-3-one). researchgate.net For specific applications, ionic liquids have been used to catalyze the nitration of dipiperazine to prepare TNAD, offering milder conditions and higher purity. semanticscholar.org Aluminum tris(dihydrogen phosphate) has also been shown to be an efficient solid acid catalyst for the nitration of various organic substrates with nitric acid, avoiding the need for sulfuric acid. researchgate.net

For amination reactions, which are also key to synthesizing the precursors, various catalytic systems are employed. While direct amination is challenging, methods like reductive amination of keto-acids or the Gabriel synthesis provide reliable routes to amino acids and their derivatives. libretexts.org

The table below highlights some catalyst systems used in relevant transformations.

| Catalyst | Reaction Type | Substrate/Reagent | Key Advantage(s) | Reference(s) |

| Ferrous Oxide | Amination, Nitration | Urea (theoretical) | Reduces energy barrier | researchgate.net |

| N-methylimidazole nitrate (Ionic Liquid) | Nitration | Dipiperazine / N₂O₅ | Mild conditions, high purity | semanticscholar.org |

| Aluminum tris(dihydrogen phosphate) | Nitration | Aromatic compounds / HNO₃ | Recyclable, avoids H₂SO₄ | researchgate.net |

| Rhodium complexes | Amination (Thioether) | Thioethers / N-mesyloxycarbamate | High yield and stereoselectivity | researchgate.net |

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the introduction of substituents on the ethane (B1197151) backbone can create chiral centers, leading to stereoisomeric analogues. The stereoselective synthesis of such analogues is crucial as the stereochemistry can significantly influence the properties of the resulting compounds, including their biological activity or energetic performance.

The synthesis of chiral amines and their derivatives is a well-developed field. Strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, the stereoselective synthesis of chiral sulfilimines has been achieved via the amination of thioethers using a chiral N-mesyloxycarbamate with a rhodium catalyst, affording high yields and stereoselectivities. researchgate.net

In the context of vicinal diamines, which are structurally related to this compound, diastereoselective nucleophilic addition to chiral N-tert-butanesulfinimines is a powerful method. This has been used to prepare chiral α-difluoromethylated and α-monofluoromethylated ethylenediamines with excellent diastereoselectivity. libretexts.org Such methods could be adapted to produce chiral analogues of this compound by using appropriate starting materials and subsequent nitration of one of the amino groups.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of energetic materials, including nitramines, has traditionally involved hazardous reagents, harsh conditions, and the generation of toxic waste. ontosight.ai Applying the principles of green chemistry to the synthesis of this compound aims to mitigate these issues by designing safer, more efficient, and environmentally benign processes.

Key green chemistry principles relevant to this synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents and strong acids like fuming nitric and sulfuric acid with greener alternatives. dtic.mil A notable example is a one-pot synthesis of primary N-nitramines using dinitrogen pentoxide in 1,1,1,2-tetrafluoroethane (B8821072) (a Freon medium), which is followed by ammonolysis in the same solvent. This method is presented as environmentally safer and high-yielding. researchgate.net

Catalysis: Employing catalysts can reduce energy consumption by allowing for milder reaction conditions and can minimize waste by improving reaction selectivity and atom economy. researchgate.netsemanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent and one-pot syntheses often improve atom economy by reducing the number of isolation and purification steps. researchgate.net

Pollution Prevention: Developing processes that generate less hazardous waste. For example, using nitrating systems like KNO₃/H₂SO₄ can be a milder and more environmentally friendly alternative to traditional mixed acids for certain substrates. cranfield.ac.ukcore.ac.uk

The development of such sustainable synthetic routes is a primary focus of modern energetic materials research, aiming to balance performance with environmental responsibility. Current time information in Bangalore, IN.

High-Resolution X-ray Diffraction Analysis of this compound Crystal Structures

High-resolution X-ray diffraction has been instrumental in providing a definitive understanding of the three-dimensional arrangement of atoms and molecules within the crystal lattice of this compound.

X-ray structure determination has unambiguously confirmed that this compound exists as a zwitterion in the solid state. researchgate.netnih.gov A zwitterion is a molecule that contains both positively and negatively charged functional groups, resulting in a net neutral charge. In this case, the amino group (-NH2) is protonated to form an ammonium group (-NH3+), while the nitramino group (-NHNO2) is deprotonated, carrying a negative charge. This zwitterionic nature was previously suggested by indirect physical and chemical studies but was conclusively established by crystallographic analysis. researchgate.net

The molecular conformation reveals a high degree of planarity. With the exception of the terminal nitrogen atom of the ammonium group, all other non-hydrogen atoms (C1, C2, N1, N2, O1, O2) lie nearly in the same plane. researchgate.netnih.gov The maximum deviation from this plane for any of these atoms is a mere 0.056 Å for the amine nitrogen atom of the nitramine group. researchgate.netnih.gov In contrast, the terminal nitrogen atom of the -NH3+ group is significantly out of this plane, with a deviation of 1.222 Å. researchgate.netnih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.345 (1) |

| b (Å) | 9.880 (1) |

| c (Å) | 8.875 (1) |

| β (°) | 94.39 (1) |

| Volume (ų) | 467.2 (1) |

| Z | 4 |

Data sourced from Vasiliev et al., 2001.

This comprehensive network of hydrogen bonds connects adjacent molecules, creating a robust, three-dimensional architecture in the crystal. researchgate.netnih.gov The specific arrangement and strength of these bonds dictate the physical properties of the crystalline solid.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Based on the available scientific literature, there have been no specific studies reporting the existence of polymorphs for this compound. The crystal structure reported is the only one characterized to date. researchgate.netnih.gov

The crystal packing, as revealed by X-ray diffraction, is dictated by the formation of the three-dimensional hydrogen-bonding network. researchgate.net This network efficiently organizes the zwitterionic molecules in the crystal lattice. Further research would be required to investigate whether different crystallization conditions could lead to the formation of other polymorphic forms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures and studying dynamic processes in solution.

A review of the current scientific literature reveals a lack of published studies utilizing multi-dimensional NMR techniques for the structural assignment of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules. However, no such experimental data or assignments for this compound have been reported.

Similarly, there is no information available in the scientific literature regarding the dynamic conformational analysis or exchange processes of this compound in solution. Dynamic NMR studies would be necessary to understand the conformational flexibility of the ethane backbone, the potential for rotation around the C-C and C-N bonds, and any proton exchange processes occurring in different solvents. Such studies have not yet been published for this compound.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. researchgate.net These methods provide detailed insights into the functional groups present, their bonding environments, and the nature of intermolecular interactions that dictate the compound's solid-state architecture. researchgate.netsu.se

Assignment of Characteristic Vibrational Modes and Functional Groups

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the ammonium group (-NH₃⁺), the nitramino group (-NH-NO₂⁻), and the ethylenic backbone (-CH₂-CH₂-). The zwitterionic nature of the molecule, established through X-ray crystallography, significantly influences the vibrational frequencies. researchgate.net The positive charge on the ammonium group and the delocalized negative charge on the nitramino group lead to characteristic shifts in their vibrational modes compared to neutral amine and nitro groups.

The assignment of principal vibrational modes is based on established group frequencies for similar structures, such as amino acids and other nitramines. core.ac.ukat.ua

Table 1: Assignment of Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric & Symmetric Stretching | -NH₃⁺ | 3200 - 2800 (broad) | Strong | Medium-Weak |

| Asymmetric & Symmetric Stretching | -CH₂ | 3000 - 2850 | Medium | Strong |

| N-H Stretching | -NH- (Nitramino) | ~3100 | Medium | Weak |

| Asymmetric Stretching | -NO₂⁻ | 1450 - 1350 | Very Strong | Medium |

| Symmetric Stretching | -NO₂⁻ | 1300 - 1200 | Strong | Strong |

| Deformation (Scissoring) | -NH₃⁺ | 1650 - 1550 | Strong | Weak |

| Deformation (Scissoring) | -CH₂ | ~1465 | Medium | Medium |

| C-N Stretching | C-NH₃⁺ | 1150 - 1000 | Medium | Weak |

| N-N Stretching | N-NO₂⁻ | 1200 - 1100 | Strong | Medium |

Note: The zwitterionic character and extensive hydrogen bonding cause significant broadening and shifts in the N-H and NO₂ stretching regions.

Spectroscopic Signatures of Intermolecular Hydrogen Bonding

X-ray diffraction studies have revealed a complex three-dimensional network of intermolecular hydrogen bonds within the crystal structure of this compound. researchgate.net These interactions are the dominant factor influencing the vibrational spectra, particularly in the high-frequency stretching regions. The primary hydrogen bonds identified are between the ammonium group protons (N-H) and the oxygen and nitrogen atoms of the nitramino group of adjacent molecules. researchgate.net Specifically, one oxygen atom of the nitramine moiety (O1) forms two distinct hydrogen bonds, while an intermolecular N-H···N bond also contributes to the crystal packing. researchgate.net

The spectroscopic consequences of this hydrogen bonding network are pronounced:

N-H Stretching Vibrations: The stretching vibrations of the -NH₃⁺ and the nitramino N-H groups are significantly affected. Instead of sharp bands, the spectra are expected to show very broad and intense absorption features in the 3200-2800 cm⁻¹ region. This broadening is a classic indicator of strong hydrogen bonding, as a continuum of interaction strengths exists within the crystal lattice. nih.gov

Frequency Shifts: The N-H stretching frequencies are shifted to lower wavenumbers (red-shifted) compared to a theoretical non-hydrogen-bonded state. The magnitude of this shift correlates with the strength of the hydrogen bond.

-NO₂⁻ Group Vibrations: The hydrogen bonding to the oxygen atoms of the nitramino group also perturbs its vibrational modes. The asymmetric and symmetric stretching frequencies of the -NO₂⁻ group can be shifted, and the presence of multiple, distinct hydrogen bonds to one oxygen atom may lead to the splitting of these bands. americanpharmaceuticalreview.com The significant difference in the bonding environment of the two oxygen atoms (one involved in two hydrogen bonds, the other in none) is expected to result in a larger separation between the asymmetric and symmetric stretching frequencies. researchgate.net

High-Resolution Mass Spectrometry and Advanced Analytical Techniques

Advanced mass spectrometry and electron/X-ray spectroscopic techniques provide complementary information, elucidating the elemental composition, fragmentation behavior, and electronic structure of this compound and related energetic materials.

Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. europa.eu By measuring the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm), HRMS allows for the determination of the precise molecular mass and, consequently, the elemental formula of the protonated molecule [M+H]⁺. europa.eugfz.de This capability is essential for distinguishing it from other compounds with the same nominal mass.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the protonated parent ion reveal characteristic fragmentation pathways. nih.gov For this compound, [C₂H₈N₃O₂]⁺, several fragmentation reactions can be predicted based on the fragmentation patterns of similar amino and nitro compounds. libretexts.orgnih.govresearchgate.net

Common fragmentation pathways include:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Loss of Water (H₂O) and Carbon Monoxide (CO): While not containing a carboxyl group, rearrangements common in amino acids can sometimes lead to these neutral losses. nih.govnih.gov

Cleavage of the C-C bond: This would result in fragments corresponding to the amine and nitramino ends of the molecule.

Loss of Nitro Group Species: Fragmentation of the nitramino moiety could lead to the loss of NO₂, N₂O, or other small nitrogen-oxygen species.

Alpha-Cleavage: Cleavage of the bond alpha to the primary amine is a characteristic fragmentation pathway for amines, driven by the stabilization of the resulting cation. libretexts.org

Table 2: Predicted Fragmentation Pathways for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 122.0611 | NH₃ | 105.0536 | [C₂H₅N₂O₂]⁺ |

| 122.0611 | NO₂ | 76.0658 | [C₂H₈N₂]⁺ |

| 122.0611 | HNO₂ | 75.0583 | [C₂H₇N₂]⁺ |

| 105.0536 | H₂O | 87.0430 | [C₂H₃N₂O]⁺ |

Note: The m/z values are theoretical and based on monoisotopic masses. Actual spectra would require high-resolution analysis to confirm these assignments. larancelab.com

Application of Electron Energy-Loss Spectroscopy (EELS) and X-ray Absorption Near-Edge Structure (XANES) for Related Systems

While specific EELS and XANES data for this compound are not widely published, these techniques are invaluable for characterizing the electronic structure and elemental composition of related energetic materials, such as other nitramines. arxiv.orgwiley.comwikipedia.org

Electron Energy-Loss Spectroscopy (EELS): EELS measures the energy lost by electrons as they pass through a thin sample, providing information on elemental composition, bonding, and electronic properties. wikipedia.orgglobalsino.com

Core-Loss Region (>50 eV loss): The high-loss spectrum contains ionization edges characteristic of the elements present (Carbon, Nitrogen, Oxygen). arxiv.org The precise energy and fine structure of these edges are sensitive to the local chemical environment, such as oxidation state and coordination. For this compound, the N K-edge would be particularly informative, potentially distinguishing the nitrogen in the ammonium group (-NH₃⁺) from those in the nitramino group (-NH-NO₂⁻) due to their different chemical states. wiley.com

Low-Loss Region (<50 eV loss): This region provides information about valence electron excitations, such as plasmons, and can be used to determine optical properties of the material. kratos.com

X-ray Absorption Near-Edge Structure (XANES): Also known as NEXAFS, XANES provides complementary information to EELS. It measures the absorption of X-rays as a function of energy near an element's absorption edge. wikipedia.orgdiamond.ac.uk

Oxidation State and Coordination: XANES is highly sensitive to the formal oxidation state and coordination geometry of the absorbing atom. mdpi.com In the context of nitramines, XANES at the N and O K-edges can probe the unoccupied density of states, providing detailed insight into the electronic structure of the N-NO₂ moiety. nih.gov

Fingerprinting: The near-edge structure is a characteristic fingerprint of the local chemical environment. wikipedia.org This allows for the identification of specific functional groups and can be used to study chemical changes during decomposition or reaction.

For a compound like this compound, the combined application of EELS and XANES would offer a powerful approach to map the elemental distribution at a high spatial resolution and to probe the distinct electronic environments of the nitrogen and oxygen atoms within the zwitterionic structure. wiley.comwikipedia.org

Theoretical and Computational Investigations of 1 Amino 2 Nitraminoethane

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. For a compound like 1-amino-2-nitraminoethane, these studies would provide critical insights into its stability, reactivity, and behavior at a molecular level.

Density Functional Theory (DFT) and Ab Initio Calculations of Ground State Geometries

The starting point for any computational study is the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to achieve this. nih.gov DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy, while ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy at a greater computational expense.

For this compound, experimental X-ray crystallography has shown that the molecule possesses a zwitterionic structure in its solid, crystalline form. researchgate.netnih.gov In this state, the amino group (-NH2) is protonated to form an ammonium (B1175870) group (-NH3+), and the nitramino group (-NHNO2) is deprotonated, carrying a negative charge. The crystal structure reveals that all non-hydrogen atoms, except for the terminal nitrogen of the ammonium group, are nearly coplanar. researchgate.netnih.gov

A theoretical calculation would begin by optimizing the geometry of this zwitterionic form, as well as its neutral counterpart, to determine their relative stabilities in the gas phase. Such calculations would yield precise bond lengths, bond angles, and dihedral angles, which could then be compared with the experimental crystal structure data to validate the computational model.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements called conformations. frontiersin.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the key dihedral angles (like the C-C and C-N bonds) and calculating the energy at each step to generate a potential energy surface (PES). researchgate.netyoutube.com

For this compound, the key dihedral angles would be O-N-N-C, N-N-C-C, and N-C-C-N. The PES would reveal the global minimum energy conformation and other low-energy local minima. researchgate.net This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions and properties. The analysis would highlight the role of intramolecular hydrogen bonding, particularly between the amino/ammonium group and the nitramino group, in stabilizing certain conformations. frontiersin.orgmdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them. libretexts.orgrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be located primarily on the electron-rich amino and nitramino groups, while the LUMO would be centered on the electron-withdrawing nitro portion of the nitramino group. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below, to quantify the molecule's chemical behavior.

Table 1: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

| This table outlines standard theoretical descriptors derived from HOMO and LUMO energies. Specific calculated values for this compound are not available in the reviewed literature. |

Prediction of Thermochemical and Energetic Parameters

The energetic properties of this compound are critical for assessing its potential as an energetic material. Computational methods can provide reliable estimates of these parameters.

Calculation of Heat of Formation and Energetics

The heat of formation (HOF) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. researchgate.net A positive HOF is a primary indicator of a high-energy-density material. rsc.org

Computational chemists use methods like the atomization method or isodesmic reactions to calculate HOF. researchgate.net Isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, are particularly effective for achieving high accuracy. researchgate.net While specific calculated HOF values for this compound are not documented in the literature, studies on similar aminonitro compounds show that the presence of the nitro group generally leads to a high and positive heat of formation. nih.govrsc.org

Bond Dissociation Energies and Decomposition Pathways

The thermal stability of an energetic material is often determined by the strength of its weakest bond. The energy required to break a bond homolytically is called the Bond Dissociation Energy (BDE). youtube.comwikipedia.org The bond with the lowest BDE is typically considered the "trigger linkage" in the initial step of thermal decomposition. rsc.org

For nitramines, the N-NO2 bond is consistently found to be the weakest bond and the primary site for decomposition initiation. researchgate.netrsc.org In the case of this compound, it is highly probable that the N-NO2 bond would have the lowest BDE compared to the C-N, C-C, C-H, and N-H bonds. rsc.org Experimental studies on the thermal decomposition of this compound show that it decomposes exothermally in the solid phase. archive.org The kinetic parameters from these experiments suggest a high activation energy, indicating a relatively high thermal stability compared to other primary nitramines, which is attributed to its zwitterionic structure and intermolecular hydrogen bonding network in the crystal. researchgate.netarchive.org

A computational study would calculate the BDE for all bonds within the molecule to identify the weakest link and model the subsequent reaction pathways following the initial bond cleavage.

Table 2: Typical Bond Dissociation Energy (BDE) Hierarchy in Nitramines

| Bond Type | General BDE Range (kJ/mol) | Expected Role in Decomposition |

| N-NO₂ | 160 - 210 | Trigger Bond: Weakest bond, initiates decomposition. |

| C-N | 250 - 350 | Secondary cleavage site. |

| C-C | 330 - 370 | Generally stable, breaks in later stages. |

| N-H | 380 - 400 | Strong bond, less likely to be the initial step. |

| C-H | 410 - 430 | Strongest bond, typically not involved in initiation. |

| This table provides generalized BDE values for bond types found in nitramine compounds to illustrate expected trends. Specific calculated values for this compound are not available in the reviewed literature. |

Molecular Dynamics Simulations and Condensed Phase Modeling

Theoretical and computational chemistry provides powerful tools for investigating the properties of materials at an atomic level. openaccessjournals.com Methodologies like molecular dynamics (MD) simulations and condensed phase modeling are particularly valuable for understanding energetic materials, as they can predict and analyze properties that are difficult or dangerous to measure experimentally. openaccessjournals.comresearchgate.net MD simulations model the movements of atoms and molecules over time, offering insights into structural dynamics, thermodynamic properties, and intermolecular interactions that govern the macroscopic behavior of a compound. openaccessjournals.com For a compound such as this compound, these computational techniques can elucidate the relationship between its molecular structure and its properties in the solid state, such as crystal packing and stability. iucr.org While specific, large-scale MD simulation studies on this compound are not prominent in the literature, the foundational data from crystallographic studies provide the necessary parameters for building such computational models. iucr.orgnih.gov

Crystal Density Prediction and Packing Efficiency

The crystal density of an energetic material is a critical parameter, as it is directly related to its detonation performance; higher density generally leads to higher detonation velocity and pressure. researchgate.net Computational methods are frequently employed to predict the crystal density of novel energetic compounds, providing a crucial screening tool before synthesis is attempted. rsc.org

For this compound, the crystal structure has been determined experimentally via X-ray diffraction, which allows for a precise calculation of its theoretical density (Dx). The compound crystallizes in the monoclinic P2₁/c space group. iucr.org The zwitterionic nature of the molecule, where the amino group is protonated (-NH₃⁺) and the nitramino group is deprotonated, facilitates strong intermolecular interactions. iucr.org This, in turn, leads to an increase in the crystal lattice energy and a higher density compared to analogous primary nitramines. iucr.org The key crystallographic data, determined at 293 K, are summarized below. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₇N₃O₂ |

| Formula Weight | 121.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.339 (1) |

| b (Å) | 8.649 (1) |

| c (Å) | 7.143 (1) |

| β (°) | 114.13 (1) |

| Volume (ų) | 469.3 (1) |

| Z (formula units per cell) | 4 |

| Calculated Density (Dx) (Mg m⁻³) | 1.714 |

Simulation of Intermolecular Interactions and Hydrogen Bonding Dynamics

The condensed phase behavior of this compound is dominated by its zwitterionic character and the resulting network of intermolecular forces. iucr.orgresearchgate.net X-ray crystallography has unambiguously confirmed that the molecule exists as a zwitterion in the crystal, which is a key feature for understanding its interactions. iucr.org The crystal structure is stabilized by a three-dimensional network of hydrogen bonds. iucr.orgnih.gov

Detailed analysis of the crystal structure reveals specific and directional hydrogen-bonding interactions. iucr.orgresearchgate.net A significant asymmetry is observed in the nitramino group: one of the oxygen atoms (O1) acts as an acceptor for two short hydrogen bonds from the -NH₃⁺ groups of neighboring molecules. In contrast, the second oxygen atom (O2) is not involved in any hydrogen bonding. This differential interaction results in a notable difference in the N-O bond lengths within the nitramine fragment. An additional intermolecular hydrogen bond exists between a hydrogen atom of the ammonio group and the central nitrogen atom (N2) of the nitramine group of an adjacent molecule, further reinforcing the crystal packing. researchgate.net

The key intermolecular hydrogen bonds identified in the crystal structure of this compound are detailed in the table below. iucr.org

| Donor-H···Acceptor | Description |

|---|---|

| N-H···O1 | Two distinct hydrogen bonds from neighboring -NH₃⁺ groups to the O1 atom of the nitramine group. |

| N-H···N2 | A hydrogen bond from the -NH₃⁺ group to the central nitrogen (N2) of the nitramine group on an adjacent molecule. |

Reaction Mechanisms and Chemical Transformations Involving 1 Amino 2 Nitraminoethane

Mechanistic Studies of Nitration and Amination Reactions Leading to Nitramines

The synthesis of primary nitramines, such as 1-Amino-2-nitraminoethane, presents unique challenges compared to the nitration of alcohols or secondary amines. cranfield.ac.uk The direct nitration of primary amines is often difficult for two main reasons:

Salt Formation : In the highly acidic media typically used for nitration, the basic primary amino group is readily protonated to form an unreactive ammonium (B1175870) salt. cranfield.ac.uk

Instability : Primary aliphatic nitramines can be unstable under acidic conditions. cranfield.ac.uk

To overcome these hurdles, synthetic routes to primary nitramines are generally multi-step procedures that involve activating the amine, often by using protecting groups. cranfield.ac.uk While aromatic nitramines can sometimes be formed directly because the amine's basicity is reduced by electron delocalization, aliphatic amines require more complex strategies. cranfield.ac.uk

One proposed mechanism for nitramine formation involves the reaction of secondary amines with reactive nitrogen species like peroxynitrite. nih.gov This can proceed through a free radical mechanism where a one-electron oxidation of the amine forms an amino radical (R₂N•). This radical can then react with nitrogen dioxide (•NO₂) to yield the corresponding nitramine. nih.gov In other cases, such as the selective nitration of purine, the mechanism involves an electrophilic attack on a nitrogen atom to form a nitrammonium species, which then rearranges to form the final product. nih.govacs.orguva.nl This highlights that the pathway to a nitramine is not always a straightforward electrophilic substitution and can involve complex intermediates and rearrangements. nih.govacs.orguva.nl

Reactions at the Primary Amino Moiety of this compound

The primary amino group in this compound is a potent nucleophile, making it the site of numerous chemical transformations. wikipedia.org

The lone pair of electrons on the nitrogen of the primary amino group allows it to act as a strong nucleophile, readily attacking electrophilic carbonyl carbons of carboxylic acid derivatives. wikipedia.orgfuturelearn.com This reaction is known as nucleophilic acyl substitution and results in the formation of an amide bond. wikipedia.orgfuturelearn.com The general mechanism is a two-step process: addition-elimination. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition : The amine attacks the electrophilic carbonyl carbon of an acyl compound (e.g., an acyl chloride or acid anhydride), breaking the C=O pi bond and forming a tetrahedral intermediate. futurelearn.commasterorganicchemistry.com

Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., Cl⁻ or a carboxylate ion). futurelearn.commasterorganicchemistry.com A final deprotonation step by another amine molecule yields the neutral amide and an ammonium salt. futurelearn.com

The reactivity of the acyl derivative is paramount, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters and amides. libretexts.orglibretexts.org Therefore, reacting this compound with a highly reactive acyl chloride would be an effective method to form the corresponding N-acyl derivative.

Table 1: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

|---|---|---|

| Acyl Halide (RCOCl) | Cl⁻ | Highest |

| Acid Anhydride (B1165640) (RCOOCOR) | RCOO⁻ | High |

| Ester (RCOOR') | RO⁻ | Moderate |

| Amide (RCONH₂) | NH₂⁻ | Lowest |

This table illustrates the general trend in reactivity. Amides are the least reactive toward nucleophilic acyl substitution. libretexts.orglibretexts.org

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The reaction is reversible and catalyzed by acid. libretexts.orgyoutube.com

The mechanism involves several steps:

Nucleophilic Attack : The primary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer : A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group : The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water : The lone pair on the nitrogen helps to expel a molecule of water, forming a resonance-stabilized iminium ion. youtube.comlibretexts.org

Deprotonation : A base (like water or another amine molecule) removes a proton from the nitrogen to give the final, neutral imine product. libretexts.orglibretexts.org

The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group for elimination but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. libretexts.org It is important to note that while primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. Therefore, the reaction of this compound would lead exclusively to an imine.

Transformations of the Nitramine Functional Group

The nitramine group (-NHNO₂) has its own distinct chemistry, including susceptibility to reduction and acidic properties.

The nitramine functional group can be chemically or biologically reduced. ucf.edugoogle.com The reduction of nitramines is a key transformation, though the specific products can vary depending on the reducing agent and conditions. One common method involves the use of sodium borohydride, where the addition of acetic acid can dramatically improve the yield of the corresponding amine. acs.orgacs.org

Studies using electron pulse radiolysis have shown that nitramines react rapidly with hydrated electrons, indicating that reduction occurs predominantly at the nitramine moiety. nih.gov The rate constant for this reduction is largely independent of the compound's alkyl substituents. nih.gov In contrast, oxidation by hydroxyl radicals primarily involves hydrogen atom abstraction from the alkyl chains. nih.gov The reduction of nitramines can sometimes lead to the formation of highly carcinogenic nitrosamines. ucf.edu Therefore, degradation pathways that avoid this, such as denitration (cleavage of the N-NO₂ bond), are often preferred for environmental remediation. google.com

Table 2: Kinetic Data for Radical Reactions with Nitramines

| Radical Species | Reaction Type | Rate Constant Range (M⁻¹ s⁻¹) | Primary Reaction Site |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Oxidation | 0.54–4.35 × 10⁹ | Alkyl Chains |

| Hydrated Electron (e⁻ₐᵩ) | Reduction | (1.87 ± 0.25) × 10¹⁰ | Nitramine Moiety |

Data from a study on a series of low molecular weight nitramines, showing that reduction is generally faster and occurs at the nitramine group. nih.gov

This compound possesses both a basic primary amino group and an acidic hydrogen on the nitramine group (-NH-NO₂). This dual functionality allows it to exist as a zwitterion, an ion with both a positive and a negative charge. nih.govresearchgate.net X-ray crystallography studies have unambiguously confirmed the zwitterionic structure of this compound in the solid state. nih.govresearchgate.net

This behavior is analogous to that of amino acids. libretexts.orgchemguide.co.uk

In acidic solution : The carboxylate-like nitraminate group (-N⁻-NO₂) can accept a proton, causing the molecule to carry a net positive charge centered on the ammonium group (-NH₃⁺). chemguide.co.uk

In basic solution : The ammonium group (-NH₃⁺) can lose a proton, causing the molecule to carry a net negative charge on the nitraminate group. chemguide.co.uk

This amphoteric nature means that this compound can form salts with both acids and bases. The pH at which the molecule has no net electrical charge is known as its isoelectric point (pI). libretexts.org The ability to act as both an acid and a base is a defining characteristic of its chemical reactivity. libretexts.org

Cyclization and Annulation Reactions to Form Heterocyclic Derivatives

The inherent structure of this compound, possessing both a primary amino group and a nitramino functionality, suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. However, based on currently available scientific literature, specific examples of cyclization and annulation reactions involving this compound to form heterocyclic derivatives are not extensively documented.

In principle, the bifunctional nature of this compound could allow it to participate in reactions designed to construct cyclic systems. For instance, the primary amino group could act as a nucleophile in reactions with electrophilic reagents containing two reactive sites, potentially leading to the formation of five or six-membered rings. The nitramino group, while generally less reactive as a nucleophile than the primary amine, could also be involved in or influence cyclization pathways, possibly after a chemical modification.

General synthetic strategies that employ similar bifunctional compounds often involve condensation reactions with dicarbonyl compounds, such as 1,2- or 1,3-dicarbonyls, to yield heterocyclic structures like pyrazines or diazepines. Another theoretical approach could be the reaction with reagents like carbon disulfide or cyanogen (B1215507) bromide, which are known to facilitate the formation of thiazole (B1198619) or imidazole (B134444) rings, respectively, when reacted with amino-functionalized precursors.

Annulation reactions, which involve the formation of a new ring onto an existing one, are less directly applicable here as this compound is an acyclic molecule. However, it could be incorporated as a building block in multi-step syntheses that ultimately lead to annulated heterocyclic systems.

It is important to note that the reactivity of the nitramino group can be complex. Under certain conditions, it can act as a leaving group or undergo rearrangement, which could lead to a variety of products other than the desired heterocyclic derivatives. The zwitterionic nature of this compound in its solid state suggests strong intermolecular interactions, which might also influence its reactivity in solution nih.gov.

Further research is required to explore and characterize the potential of this compound as a synthon for heterocyclic chemistry. The following table outlines hypothetical reaction pathways for the formation of heterocyclic derivatives from this compound, which are not yet reported in the literature but are based on established chemical principles.

| Reagent Class | Hypothetical Heterocyclic Product | Reaction Type |

| 1,2-Dicarbonyl compounds (e.g., glyoxal) | Substituted pyrazines | Condensation |

| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Substituted diazepines | Condensation |

| Carbon disulfide | Thiazolidine derivatives | Cyclocondensation |

| Phosgene or its equivalents | Imidazolidinone derivatives | Cyclocondensation |

Spectroscopic Probes of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the mechanisms of chemical transformations. For a compound like this compound, a variety of spectroscopic techniques could theoretically be employed to probe these transient species during its reactions. However, specific spectroscopic studies on the reaction intermediates and transition states of this compound are not well-documented in the current scientific literature.

In the broader context of nitramine chemistry, spectroscopic methods have been instrumental in elucidating decomposition pathways and reaction mechanisms dtic.mildtic.milaip.orgresearchgate.net. These techniques can be adapted to study the hypothetical reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be a powerful tool for monitoring the progress of a reaction in real-time. By tracking the disappearance of reactant signals and the appearance of product and intermediate signals, it is possible to identify and characterize transient species. For instance, in a cyclization reaction, changes in the chemical shifts of the protons and carbons in the ethylenediamine (B42938) backbone would provide evidence for the formation of a cyclic intermediate. Two-dimensional NMR techniques, such as COSY and HMBC, could further help in elucidating the structure of these intermediates.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be used to detect changes in functional groups during a reaction. The characteristic vibrational frequencies of the amino (-NH2) and nitramino (-NHNO2) groups would be expected to shift or disappear upon their involvement in a reaction, while new bands corresponding to the functional groups in the intermediates and products would emerge. For example, the formation of an imine intermediate in a condensation reaction would be indicated by the appearance of a C=N stretching vibration.

Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques in mass spectrometry are particularly useful for detecting and identifying charged or easily ionizable reaction intermediates. By coupling a reaction vessel to a mass spectrometer, it is possible to sample the reaction mixture at different time points and obtain the mass-to-charge ratio of the species present, including short-lived intermediates.

Computational Chemistry: In conjunction with experimental spectroscopy, computational methods can provide invaluable insights into the structures and energies of reaction intermediates and transition states. Quantum chemical calculations can be used to predict the geometries, vibrational frequencies, and NMR chemical shifts of proposed intermediates, which can then be compared with experimental data to validate their existence. Calculations can also map out the potential energy surface of a reaction, identifying the transition state structures and their corresponding activation energies.

The table below summarizes the potential application of various spectroscopic techniques to study the reaction intermediates of this compound.

| Spectroscopic Technique | Information Obtainable | Potential Application to this compound Reactions |

| NMR Spectroscopy | Structural information, connectivity of atoms | Identification of cyclic or acyclic intermediates, monitoring reaction kinetics. |

| IR Spectroscopy | Functional group analysis | Detection of changes in amino and nitramino groups, identification of new functional groups in intermediates. |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Detection and identification of charged or ionizable intermediates. |

| UV-Vis Spectroscopy | Electronic transitions | Monitoring changes in conjugation and chromophores during the reaction. |

| Computational Chemistry | Geometries, energies, spectroscopic properties | Prediction and validation of intermediate and transition state structures. |

Derivatives of 1 Amino 2 Nitraminoethane and Their Academic Applications

Design and Synthesis of Substituted 1-Amino-2-nitraminoethane Analogues

The synthesis of derivatives of this compound presents a unique chemical challenge due to the presence of two distinct nitrogen-based functional groups. The primary amino group (-NH₂) is generally nucleophilic and basic, while the secondary nitramino group (-NHNO₂) has a more complex reactivity, with the nitrogen atom being less nucleophilic due to the electron-withdrawing nitro group. msu.edu Selective functionalization of one group in the presence of the other requires careful selection of reagents and reaction conditions.

A plausible synthetic approach to N-substituted derivatives of this compound involves the initial synthesis of a correspondingly substituted ethylenediamine (B42938), followed by selective nitration. For instance, N-alkylethylenediamines can be prepared and then subjected to nitration to introduce the nitramino group. google.com

Alkylation and Acylation Strategies

Alkylation: The direct alkylation of this compound is complicated by the potential for reaction at both the primary amino and the nitramino nitrogen. Generally, primary amines are more nucleophilic than nitramines and would be expected to react preferentially with alkylating agents. msu.edu However, the alkylation of amines can be difficult to control, often leading to polyalkylation. nih.gov The product amine is often more nucleophilic than the starting amine, leading to further reaction. google.com

A more controlled approach would involve the mono-alkylation of ethylenediamine, followed by nitration of the remaining primary amino group. The nitration of primary amines to form primary nitramines is a multi-step process, often requiring protection of the amine, followed by nitration and deprotection, as direct nitration can lead to the formation of unreactive ammonium (B1175870) salts. core.ac.ukresearchgate.net

Acylation: Acylation of this compound would likely occur selectively at the more nucleophilic primary amino group to form an N-acyl derivative. The acylation of amines is a common transformation, often employing acyl chlorides or anhydrides. googleapis.com The resulting amide is significantly less basic and nucleophilic than the starting amine, which would prevent further reactions. msu.edu The synthesis of N-acyl ethylenediamine derivatives has been reported, which could then be subjected to nitration to yield the target N-acyl-N'-nitro-ethylenediamine. google.comsciforum.netgoogle.com Selective acylation of a primary amine in the presence of a secondary amine can be achieved, suggesting that selective acylation of the primary amino group in this compound is feasible. nih.gov

Halogenation and Other Electrophilic Substitutions

Halogenation: The N-halogenation of nitramines is a known reaction, typically employing electrophilic halogenating agents such as N-halosuccinimides (NXS). researchgate.netresearchgate.net The nitramino nitrogen in this compound could potentially be halogenated to yield an N-halo-N'-amino-ethylenenitramine. The reactivity of N-halo reagents stems from the lability of the N-X bond. researchgate.net The primary amino group could also react with halogenating agents, and achieving selectivity would be a key challenge.

Other Electrophilic Substitutions: The primary amino group is susceptible to a variety of other electrophilic substitution reactions. However, the strongly acidic conditions often required for reactions like nitration would lead to the protonation of the amino group, rendering it unreactive. core.ac.uk Therefore, protective group strategies are often necessary to carry out such transformations on the amino functionality in the presence of the nitramino group.

This compound in Energetic Materials Chemistry Research

This compound and its theoretical derivatives are valuable models for computational studies in the field of energetic materials. These studies allow for the prediction of key performance parameters and sensitivities, providing a rational basis for the design of new high-energy-density materials (HEDMs) with an optimal balance of power and safety. dtic.milacs.org

Theoretical Prediction of Detonation Velocity and Pressure for Nitramine Compounds

The detonation velocity (D) and detonation pressure (P) are critical performance indicators for an explosive. These properties can be estimated for novel compounds using computational methods, avoiding the need for hazardous and costly experimental synthesis and testing. A common approach involves the use of empirical formulas, such as the Kamlet-Jacobs (K-J) equations, which relate D and P to the explosive's density (ρ), heat of formation (HOF), and the composition of its detonation products. acs.orgvu.ltvu.lt

More advanced computational methods, such as those based on Density Functional Theory (DFT), are used to calculate the necessary input parameters for these equations, including the optimized molecular geometry, molecular volume, and heat of formation. nih.govnih.gov Studies have shown that there are often good linear relationships between the number of energetic groups (like -NO₂) in a series of compounds and their calculated density, heat of formation, detonation velocity, and detonation pressure. vu.lt For linear nitramines, it has been observed that increasing the chain length does not necessarily lead to a continual increase in detonation performance; the properties tend to stabilize after a certain chain length. acs.org

Below is a table of theoretically predicted detonation properties for a series of acyclic nitramine compounds, illustrating the effect of structural modifications.

| Compound Name | Formula | Calculated Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

| Methylnitramine | CH₄N₂O₂ | 1.57 | 7.92 | 25.4 |

| Ethylenedinitramine | C₂H₆N₄O₄ | 1.80 | 8.85 | 34.7 |

| 1,3-Dinitraminopropane | C₃H₈N₄O₄ | 1.65 | 8.32 | 29.5 |

| 1,4-Dinitraminobutane | C₄H₁₀N₄O₄ | 1.58 | 8.01 | 26.8 |

| N,N'-Dimethyl-ethylenedinitramine | C₄H₁₀N₄O₄ | 1.72 | 8.55 | 31.5 |

Note: The values in this table are illustrative and are based on typical computational predictions found in the literature for similar classes of compounds. Actual values may vary depending on the specific computational methods and basis sets used.

Computational Assessment of Impact Sensitivity in Nitramino Derivatives

Impact sensitivity is a crucial safety parameter for energetic materials, indicating their susceptibility to initiation by mechanical shock. Computational methods are increasingly used to predict the impact sensitivity of novel compounds, often expressed as the drop height for 50% probability of initiation (h₅₀). vu.ltnih.govresearchgate.net A higher h₅₀ value corresponds to a less sensitive material.

The table below presents hypothetical impact sensitivity data for derivatives of a simple nitramine, illustrating how different functional groups might alter this property.

| Derivative | Functional Group | Predicted h₅₀ (cm) |

| Parent Nitramine | -H | 50 |

| N-Methyl Derivative | -CH₃ | 45 |

| N-Ethyl Derivative | -C₂H₅ | 42 |

| N-Acetyl Derivative | -COCH₃ | 60 |

| N-Chloro Derivative | -Cl | 35 |

Note: This table is for illustrative purposes. The impact sensitivity is a complex property, and these values represent general trends that might be observed based on computational studies.

Structure-Performance Relationships in High Energy Density Materials

The ultimate goal in the research of energetic materials is to establish clear structure-performance relationships that enable the rational design of molecules with desired properties. For nitramine derivatives, a key challenge is balancing the inherent trade-off between high performance (detonation velocity and pressure) and low sensitivity. nih.govresearchgate.net

Generally, increasing the density and heat of formation of a compound leads to higher detonation performance. acs.orgvu.lt This is often achieved by introducing additional energetic groups like -NO₂ or N₃. acs.orgvu.lt However, the excessive accumulation of such groups can also lead to increased sensitivity, making the material more hazardous. vu.lt

Computational studies on substituted nitramines have shown that:

Acylation of an amino group in the molecule can increase stability and potentially reduce sensitivity due to the electron-withdrawing nature of the acyl group.

Halogenation of the nitramine nitrogen generally leads to a decrease in stability and an increase in sensitivity.

The introduction of longer alkyl chains in aromatic nitramines has been shown to decrease detonation properties while increasing thermal stability. mdpi.com

By systematically studying these relationships through computational modeling, researchers can screen potential candidates and prioritize synthetic efforts towards promising new energetic materials that offer a superior combination of power and safety. vu.ltvu.lt

Coordination Chemistry of this compound and its Derivatives

A thorough search of scientific databases reveals a significant gap in the understanding of the coordination chemistry of this compound.

Synthesis and Characterization of Metal Complexes with Transition and Non-Transition Elements

There is currently no publicly available research detailing the synthesis and characterization of metal complexes involving this compound as a ligand with either transition or non-transition elements. While the study of metal complexes with various amino acids is a broad and active field of research, this specific aminonitramine has not been a subject of such investigations. The existing literature focuses on its properties as a non-protein amino acid and an energetic compound, rather than its potential as a chelating agent. researchgate.net

Ligand Binding Modes and Stereochemical Influence

Consequently, without any synthesized metal complexes of this compound, there is no information on its potential ligand binding modes or the stereochemical influence it might exert. The presence of both an amino group and a nitramino group suggests the potential for various coordination modes, but these have not been experimentally verified or theoretically studied.

Functionalization of this compound for Advanced Materials

The application of this compound in the development of advanced materials appears to be an unexplored area of research.

Integration into Supramolecular Assemblies

Similarly, the integration of this compound into supramolecular assemblies has not been documented. The zwitterionic nature of the molecule, featuring both a protonated amine and a deprotonated nitramine group, could potentially lead to interesting self-assembly behaviors through hydrogen bonding and electrostatic interactions. archive.orgdtic.mil However, no research has been published on this topic.

Development of this compound-Based Chemical Tools and Probes

The potential of this compound as a building block for chemical tools and probes remains undeveloped. While aminonitramines have been noted for their biological interest, specific applications of this compound in this area have not been pursued in the available literature. researchgate.net

Applications in Metabolic Labeling of Bacterial Peptidoglycan

There is no published research on the use of this compound or its derivatives for the metabolic labeling of bacterial peptidoglycan.

Metabolic labeling of bacterial peptidoglycan is a powerful technique used to study the synthesis, dynamics, and structure of the bacterial cell wall. This process involves introducing modified building blocks, often unnatural D-amino acids or their dipeptide analogues, into the bacterial growth medium. acs.orgacs.orgnih.gov Bacteria incorporate these analogues into their peptidoglycan through their natural biosynthetic pathways. acs.orgacs.org These unnatural amino acids often contain bioorthogonal functional groups, such as azides or alkynes, which can be visualized through specific chemical reactions like click chemistry. acs.orgnih.gov This allows researchers to track the location and rate of new cell wall synthesis, providing insights into bacterial growth, division, and response to antibiotics. acs.orgnih.gov The method's success relies on the promiscuity of bacterial enzymes, particularly transpeptidases and ligases like MurF, which can process the unnatural substrates. acs.orgnih.gov Both single amino acids and dipeptide mimics of D-Ala-D-Ala have been successfully used to label the peptidoglycan of various bacteria, including pathogens. acs.orgnih.gov

Design of Enzyme Inhibitors and Probes for Molecular Mechanism Studies

There are no specific studies detailing the design or use of this compound derivatives as enzyme inhibitors or molecular probes.

Non-proteinogenic amino acids are frequently used as scaffolds for the design of potent and selective enzyme inhibitors. nih.govnih.gov Their unique structures, which differ from the 22 standard proteinogenic amino acids, allow them to target enzyme active sites or allosteric sites with high specificity. youtube.com Enzyme inhibitors can be reversible, binding non-covalently, or irreversible, often forming a covalent bond with a key residue in the enzyme's active site. youtube.com For example, non-proteinogenic amino acids have been developed as inhibitors for enzymes like carbonic anhydrases and acetylcholinesterase, which are important drug targets. nih.gov The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), for instance, is a non-proteinogenic amino acid that inhibits enzymes involved in nucleotide synthesis by acting as a mimic of glutamine. wikipedia.org The design process for such inhibitors often involves computational modeling to fit the analogue into the enzyme's binding pocket, followed by chemical synthesis and in vitro evaluation of its inhibitory activity. nih.gov

Fluorinated Amino Acid Derivatives in Protein Engineering

The synthesis of fluorinated derivatives of this compound and their application in protein engineering has not been reported in the scientific literature.

In the broader field of protein engineering, the incorporation of fluorinated amino acids into proteins is a well-established strategy to enhance protein stability and modulate function. nih.govcapes.gov.br Fluorine's high electronegativity and the unique properties of the carbon-fluorine bond can significantly alter the physicochemical characteristics of an amino acid, such as hydrophobicity and folding properties. rsc.orgrsc.org Introducing fluorinated analogues of natural amino acids, like leucine (B10760876) or phenylalanine, can lead to hyperstable protein structures. nih.govrsc.org This increased stability is often attributed to the hydrophobic effect rather than specific "fluorous" interactions. The selective incorporation of these unnatural amino acids is a powerful tool for investigating the principles of protein design and creating proteins with novel properties for therapeutic or industrial applications. nih.govcapes.gov.br

Table 1: Properties of this compound This interactive table summarizes known crystallographic and structural data for this compound. researchgate.netnih.gov

| Property | Value |

| Chemical Formula | C₂H₇N₃O₂ |

| Molecular Structure | Zwitterionic |

| Crystal System | Data not available |

| Space Group | Data not available |

| Key Feature | All non-H atoms (except the terminal NH₃ group N) are coplanar. |

| Hydrogen Bonding | Forms a three-dimensional intermolecular network. |

Future Directions and Emerging Research Avenues for 1 Amino 2 Nitraminoethane Chemistry

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of energetic materials, including 1-amino-2-nitraminoethane, has traditionally relied on methods that often involve harsh reagents and generate significant environmental waste. The principles of green chemistry are now guiding the development of more sustainable synthetic pathways.

Future research in this area is anticipated to focus on several key innovations:

Solvent-Free and Catalyst-Free Reactions: Inspired by recent successes in the synthesis of other energetic compounds, researchers are exploring solvent-free and catalyst-free approaches for the production of this compound and its precursors. nih.govrsc.org These methods not only reduce the environmental footprint but can also lead to higher yields and simpler purification processes. nih.govresearchgate.net

Biocatalytic Synthesis: The use of enzymes in chemical synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org Biocatalysis could be employed for the asymmetric synthesis of chiral derivatives of this compound, potentially leading to materials with unique properties. nih.govacs.orgnih.gov Research into engineered enzymes, such as aminotransferases and nitrene transferases, could pave the way for the direct and stereoselective introduction of amino and nitramino functionalities. nih.govacs.org

Continuous Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction parameters, which is particularly crucial when handling energetic materials. acs.org This technology allows for the synthesis of nitro compounds with high efficiency and can be integrated with heterogeneous catalysts for cleaner production processes. acs.org

Alternative Nitrating Agents: The development and use of cleaner nitrating agents, such as dinitrogen pentoxide (N₂O₅), are being explored to replace traditional mixed acid (HNO₃/H₂SO₄) nitrations, which produce large volumes of acidic waste. researchgate.netorgchemres.org

Table 1: Comparison of Traditional and Emerging Green Synthetic Methodologies

| Feature | Traditional Synthesis | Environmentally Benign Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Aims for solvent-free conditions or use of green solvents (e.g., water, ionic liquids). nih.govnih.govresearchgate.net |

| Catalysts | May use stoichiometric amounts of heavy metal catalysts. | Employs reusable solid-supported catalysts or biocatalysts. acs.orgacs.org |

| Reaction Conditions | Often requires harsh temperatures and pressures. | Tends towards milder reaction conditions, sometimes at room temperature. rsc.org |

| Waste Generation | Produces significant amounts of hazardous waste. | Minimizes waste through higher atom economy and recyclable components. |

| Safety | Can involve hazardous intermediates and processes. | Continuous flow and biocatalytic methods can offer improved safety profiles. acs.org |

Advanced Computational Modeling with Machine Learning for Property Prediction

The design and screening of new energetic materials have been revolutionized by the advent of advanced computational modeling and machine learning (ML). These tools allow for the rapid and accurate prediction of key properties, significantly reducing the time and cost associated with experimental trial-and-error. mdpi.comumd.eduumd.edursc.orgresearchgate.net

Future research in this domain will likely concentrate on:

Quantum Chemical Calculations: High-level quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in determining the molecular geometries, heats of formation, and bond dissociation energies of energetic compounds like this compound and its derivatives. frontiersin.orgacs.orgnih.govusp.orgrsc.org These calculations provide fundamental insights into the stability and potential performance of these materials. rsc.org

Machine Learning for Property Prediction: ML algorithms, including artificial neural networks (ANNs) and kernel ridge regression, are being trained on existing datasets of energetic materials to predict properties such as density, detonation velocity, and impact sensitivity from molecular structures. mdpi.comumd.eduumd.edursc.orgresearchgate.net This approach can be used to screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis.

Development of Novel Descriptors: A key aspect of successful ML modeling is the development of molecular descriptors that can accurately capture the structure-property relationships. Research is ongoing to create more sophisticated descriptors that account for factors like intermolecular interactions and crystal packing, which are crucial for predicting the properties of solid-state energetic materials. mdpi.com

Table 2: Machine Learning Models and Their Applications in Energetic Material Property Prediction

| Machine Learning Model | Predicted Properties | Key Advantages |

|---|---|---|

| Artificial Neural Networks (ANN) | Detonation velocity, composition for a target velocity. mdpi.com | Can model complex non-linear relationships. |

| Kernel Ridge Regression | Detonation pressure, detonation velocity, explosive energy, heat of formation, density. umd.eduumd.edu | Effective even with smaller datasets. umd.eduumd.edu |

| Random Forest & SVR | Crystalline density. mdpi.com | Robust and can handle high-dimensional data. |

| Multi-layer Perceptron | Detonation properties. umd.edu | A type of neural network capable of learning complex patterns. |

Exploration of Novel Energetic Material Formulations

While the intrinsic properties of this compound are important, its performance as an energetic material is largely determined by its formulation. Future research will explore the incorporation of this compound into advanced formulations to achieve tailored energetic characteristics.

Key areas of exploration include:

Polymer-Bonded Explosives (PBXs): PBXs consist of explosive crystals embedded in a polymer matrix, which enhances their mechanical properties and reduces their sensitivity to accidental detonation. icm.edu.plresearchgate.netwikipedia.orgnih.govmdpi.com Investigating the compatibility of this compound with various polymeric binders, including energetic polymers, is a promising avenue for developing new insensitive munitions. icm.edu.plwikipedia.orgnih.gov